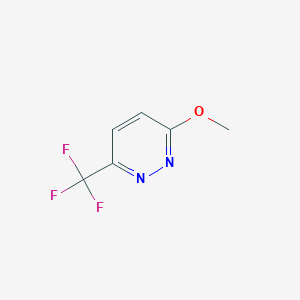

3-Methoxy-6-(trifluoromethyl)pyridazine

Descripción

Global Significance of Fluorinated Heterocyclic Compounds in Scientific Disciplines

Fluorinated heterocyclic compounds have garnered immense interest due to the profound impact of fluorine substitution on the physicochemical and biological properties of organic molecules. The introduction of fluorine or a trifluoromethyl group can significantly alter a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. rsc.orgmdpi.com This has led to their widespread application in pharmaceuticals, with a significant percentage of all new drugs containing fluorine. nih.gov Beyond medicine, these compounds are integral to the development of advanced agrochemicals, such as herbicides and pesticides, and high-performance materials. nih.gov The trifluoromethyl group (-CF3) is particularly noteworthy for its strong electron-withdrawing nature and its ability to enhance metabolic stability. rsc.orgmdpi.com

The Pyridazine (B1198779) Core: Structural Features and Research Relevance

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a valuable scaffold in chemical research. researchgate.net Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antihypertensive, and anticancer properties. nih.govresearchgate.net The two nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which can be crucial for molecular recognition and binding to biological targets. The inherent polarity and unique electronic distribution of the pyridazine ring make it an attractive component in the design of new bioactive compounds. researchgate.net

Strategic Positioning of 3-Methoxy-6-(trifluoromethyl)pyridazine in Current Research Landscape

The compound this compound represents a strategic convergence of the beneficial attributes of both the pyridazine core and fluorine substitution. The methoxy (B1213986) group at the 3-position and the trifluoromethyl group at the 6-position create a specific substitution pattern that is of significant interest in contemporary research. The trifluoromethyl group is expected to enhance the compound's metabolic stability and lipophilicity, while the methoxy group can influence its electronic properties and potential for hydrogen bonding. mdpi.com

While detailed research findings specifically on this compound are not extensively documented in publicly accessible literature, its structural motifs are present in molecules explored in agrochemical and pharmaceutical research. For instance, trifluoromethyl-substituted pyridazines are investigated for their potential as herbicides and for their biological activities. nih.gov The synthesis of related compounds, such as 3-chloro-6-(trifluoromethyl)pyridazine (B1416223), often serves as a precursor for introducing other functional groups, like the methoxy group, via nucleophilic substitution reactions. matrixscientific.com The study of this compound is therefore positioned at the intersection of several key research areas, with its potential applications driving further investigation into its synthesis and properties.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound would likely proceed through the nucleophilic substitution of a suitable leaving group at the 3-position of a 6-(trifluoromethyl)pyridazine precursor. A plausible synthetic pathway involves the reaction of 3-chloro-6-(trifluoromethyl)pyridazine with sodium methoxide (B1231860). This type of reaction is a common and effective method for introducing methoxy groups onto heterocyclic rings. google.com

The precursor, 3-chloro-6-(trifluoromethyl)pyridazine, is a known compound. matrixscientific.com Its synthesis can be achieved through various methods, often involving the cyclization of a trifluoromethyl-containing building block followed by chlorination.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-6-(trifluoromethyl)pyridazine | 258506-68-2 | C₅H₂ClF₃N₂ | 182.53 |

| 3-Methoxy-6-phenylpyridazine | Not Available | C₁₁H₁₀N₂O | 186.213 |

| 2-Methoxy-3-(trifluoromethyl)pyridine | 121643-44-5 | C₇H₆F₃NO | 177.12 |

Data for related compounds is provided for comparative purposes.

Research Applications

Given the known biological activities of fluorinated pyridazines, this compound is a candidate for investigation in several fields. The trifluoromethyl group is a common feature in many modern pesticides, suggesting a potential application in agrochemicals. nih.gov Furthermore, the pyridazine core is a well-established pharmacophore, and the specific substitution pattern of this compound could lead to novel interactions with biological targets, making it a person of interest in medicinal chemistry for the development of new therapeutic agents. nih.govresearchgate.net

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H5F3N2O |

|---|---|

Peso molecular |

178.11 g/mol |

Nombre IUPAC |

3-methoxy-6-(trifluoromethyl)pyridazine |

InChI |

InChI=1S/C6H5F3N2O/c1-12-5-3-2-4(10-11-5)6(7,8)9/h2-3H,1H3 |

Clave InChI |

LADLMGQWMPVZKY-UHFFFAOYSA-N |

SMILES canónico |

COC1=NN=C(C=C1)C(F)(F)F |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 6 Trifluoromethyl Pyridazine and Its Derivatives

Established Paradigms in Trifluoromethylated Heterocycle Synthesis

The foundational approaches to synthesizing trifluoromethylated pyridazines generally fall into three main categories: modifying a pre-existing group on the heterocycle, building the ring from a fluorinated precursor, or directly attaching the trifluoromethyl group. nih.govjst.go.jp

One of the most historically significant and industrially applied methods for introducing a trifluoromethyl group onto a heterocyclic ring is through a halogen-fluorine exchange reaction. nih.gov This process typically involves the synthesis of a trichloromethyl-substituted pyridazine (B1198779), which is then subjected to a fluorinating agent to replace the chlorine atoms with fluorine.

The initial step involves the chlorination of a methyl group on the pyridazine ring to form a trichloromethyl (-CCl₃) group. This intermediate is then treated with a fluoride (B91410) source, such as antimony trifluoride (SbF₃), often with a catalyst like antimony pentachloride (SbCl₅), or hydrogen fluoride (HF), to yield the trifluoromethyl (-CF₃) analogue. nih.govmdpi.com The Swarts reaction, first reported in 1898 for the synthesis of benzotrifluoride, exemplifies this transformation and was later adapted for heterocyclic systems like pyridines and pyridazines. nih.gov The efficiency of this exchange can be influenced by reaction conditions and the electronic nature of the pyridazine ring.

| Reaction Type | Precursor | Reagents | Product | Key Features |

| Halogen Exchange | 6-(trichloromethyl)pyridazine derivative | SbF₃/SbCl₅ or HF | 6-(trifluoromethyl)pyridazine derivative | Industrial-scale applicability; precursor availability. nih.gov |

| Halogen Exchange | Primary Alkyl Halides | Cu₂O/HF, Pyridine (B92270) derivatives | Primary Alkyl Fluorides | Demonstrates use of 1B metal fluorides for exchange. oup.com |

This table is a representative summary of the halogen-fluorine exchange methodology.

An alternative and highly versatile strategy involves constructing the pyridazine ring from acyclic precursors where one of the building blocks already contains the trifluoromethyl group. nih.gov This "ring-closing" or cyclocondensation approach avoids the often harsh conditions of post-synthesis fluorination and allows for greater control over the final substitution pattern.

This method typically involves a reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and a hydrazine (B178648) derivative. youtube.com To synthesize a 6-(trifluoromethyl)pyridazine, a trifluoromethyl-containing 1,4-dicarbonyl species could be condensed with hydrazine. For example, a γ-keto acid bearing a trifluoromethyl group can react with hydrazine hydrate (B1144303) to form the corresponding pyridazinone ring, which can be further modified. The development of novel fluorinated building blocks remains a key focus area, providing access to a wider range of heterocyclic scaffolds. sigmaaldrich.comnih.gov A related concept is the use of transiently generated trifluoromethylhydrazine, which can be trapped by 1,3-dicarbonyl compounds to form N-trifluoromethyl pyrazoles, showcasing the utility of fluoroalkyl building blocks in heterocycle synthesis. acs.org

| Reaction Type | Key Building Blocks | General Product | Key Features |

| Cyclocondensation | Trifluoromethyl-containing 1,4-dicarbonyl, Hydrazine | 6-(Trifluoromethyl)pyridazinone | Builds the ring with the CF₃ group in place; avoids harsh fluorination. nih.govyoutube.com |

| Cycloaddition | Trifluoromethylhydrazine, 1,3-dicarbonyl | N-Trifluoromethyl pyrazole (B372694) | Demonstrates use of a CF₃-hydrazine synthon for heterocycle formation. acs.org |

This table illustrates the concept of using fluoroalkyl building blocks for heterocycle synthesis.

More modern approaches focus on the direct introduction of a trifluoromethyl group onto the pre-formed pyridazine heterocycle. These methods utilize highly reactive "active species" that can transfer a CF₃ radical, anion, or cation to the ring.

A common strategy involves the use of trifluoromethyl-metal reagents, such as trifluoromethyl copper (CF₃Cu), which can participate in coupling reactions with halo-pyridazines. nih.govjst.go.jp This allows for the direct substitution of a halogen atom (like bromine or iodine) on the pyridazine ring with a trifluoromethyl group. Other methods involve radical trifluoromethylation using reagents like the Langlois reagent (CF₃SO₂Na) or Togni's reagents, which generate CF₃ radicals that can add to the electron-deficient pyridazine ring. These direct methods are highly valuable for late-stage functionalization in drug discovery programs.

Innovative Synthetic Pathways Toward 3-Methoxy-6-(trifluoromethyl)pyridazine Scaffolds

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient tools for assembling and derivatizing complex heterocycles like this compound.

Transition metal-catalyzed cross-coupling reactions are arguably one of the most powerful tools for modifying heterocyclic systems. nih.govresearchgate.nettuwien.at The electron-deficient nature of the pyridazine ring makes its halogenated derivatives excellent substrates for these transformations. nih.gov

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is particularly effective. nih.gov For instance, a 3-chloro-6-(trifluoromethyl)pyridazine (B1416223) could be coupled with a methoxy-boronic acid derivative, or more commonly, 3-methoxy-6-chloropyridazine could be coupled with a trifluoromethyl source. The introduction of the methoxy (B1213986) group itself can be achieved via a nucleophilic substitution reaction, where a compound like 3-amino-6-chloropyridazine (B20888) is treated with sodium methoxide (B1231860) to yield 3-amino-6-methoxypyridazine. google.com Other powerful coupling reactions, including Sonogashira (alkyne coupling), Heck (alkene coupling), and Buchwald-Hartwig (N- or O-arylation), have also been successfully applied to pyridazine systems, enabling the synthesis of a vast array of derivatives. mdpi.comresearchgate.net

| Coupling Reaction | Catalyst/Ligand System (Example) | Substrates | Bond Formed | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Halopyridazine, (Hetero)arylboronic acid | C-C | nih.govresearchgate.net |

| Negishi | Pd(PPh₃)₂Cl₂ | Bromopyridine, Alkylzinc reagent | C(sp²)-C(sp³) | nih.gov |

| Sonogashira | [Pd(η³-C₃H₅)Cl]₂ / Ligand | Halopyridazine, Terminal alkyne | C-C (alkynyl) | researchgate.net |

| C-S Activation | Pd(OAc)₂/SPhos or Ni(acac)₂/DPEPhos | Methylthio-pyridazine, Organozinc reagent | C-C | nih.gov |

This table provides examples of metal-catalyzed reactions used for pyridazine functionalization.

Cycloaddition reactions offer an elegant and atom-economical approach to constructing the core pyridazine ring from simple, acyclic components. nih.govnih.gov These reactions involve the concerted or stepwise formation of multiple bonds to build the heterocyclic framework.

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a well-studied method for forming five-membered rings, but variations can lead to pyridazine derivatives. nih.gov For example, a [3+2] cycloaddition of a pyridazinium ylide with a dipolarophile can be used to synthesize fused pyridazine systems. nih.gov Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition. nih.govresearchgate.net This reaction can assemble a substituted pyridine or pyridazine ring by combining two alkyne units with a nitrile or a diazene, respectively. Iron- and cobalt-based catalysts have been developed for these transformations, often proceeding under mild conditions. researchgate.netrsc.org Additionally, inverse-electron-demand Diels-Alder reactions, where an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile, can produce a pyridazine ring after the extrusion of a small molecule like N₂. acsgcipr.org

| Cycloaddition Type | Reactants (General) | Catalyst (if any) | Key Feature | Reference |

| [3+2] Cycloaddition | Pyridazinium ylide, Dipolarophile | Copper(I) | Forms fused pyridazine systems regioselectively. | nih.gov |

| [2+2+2] Cycloaddition | Diyne, Nitrile | Iron(II) or Cobalt complexes | Constructs the aromatic ring in a single step. | nih.govresearchgate.netrsc.org |

| Inverse-Demand Diels-Alder | 1,2,4-Triazine, Alkyne/Enamine | Thermal | Forms dihydropyridazine (B8628806) intermediate with extrusion of N₂. | acsgcipr.org |

This table summarizes key cycloaddition strategies for synthesizing pyridazine and related rings.

Regioselective Trifluoromethoxylation of Aromatic Systems

The introduction of a trifluoromethoxy (OCF₃) group onto an aromatic or heteroaromatic ring is a challenging transformation. While the target molecule of this article contains a methoxy and a trifluoromethyl group, understanding trifluoromethoxylation is crucial for synthesizing related derivatives and appreciating the complexities of fluorination chemistry. Direct trifluoromethoxylation of pyridazines is not widely documented, so strategies are often inferred from methodologies applied to similar heterocycles like pyridines and pyrimidines.

Research has demonstrated an operationally simple protocol for the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines that could be conceptually applied to pyridazine systems. This method involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives using a commercially available and stable Togni reagent, followed by a thermally induced migration of the OCF₃ group.

Key features of this type of reaction include:

Electronic Sensitivity : The reaction's success is highly dependent on the electronic properties of the substituents on the ring. Electron-donating groups often facilitate the rearrangement to yield the desired trifluoromethoxylated products.

Regioselectivity : The position of the OCF₃ group is directed by the existing substituents. For instance, in pyridine systems, the OCF₃ group is often directed to the position ortho to the directing group. If this position is blocked, the functionalization may occur at a different available position, such as the γ-position.

Reaction Conditions : The migration step may require elevated temperatures, and regioselectivity can decrease as the temperature increases.

Mechanistic studies suggest this process proceeds through a radical O-trifluoromethylation followed by the OCF₃-migration pathway, potentially involving a nitrenium ion intermediate formed by the heterolytic cleavage of the N–O bond. The development of such methods provides access to valuable OCF₃-containing building blocks for drug discovery.

Synthesis through Hydrazine-Based Cyclizations

Hydrazine and its derivatives are fundamental building blocks for constructing the pyridazine core via condensation and cyclization reactions with 1,4-dicarbonyl compounds or their equivalents. This approach is a robust and versatile method for accessing 3,6-disubstituted pyridazines.

A common pathway involves the reaction of maleic anhydride (B1165640) or its derivatives with hydrazine hydrate. For example, 3,6-dihydroxypyridazine can be synthesized by reacting maleic anhydride and hydrazine hydrate in a suitable solvent. This di-hydroxy intermediate can then be subjected to further functionalization, such as chlorination followed by nucleophilic substitution, to install groups like the methoxy substituent.

Another strategy starts with a pre-functionalized precursor. For instance, the synthesis of a 3-(trifluoromethyl)phenyl-substituted pyridazine derivative has been achieved by reacting 3-hydrazino-6-[3-(trifluoromethyl)phenyl]pyridazine with methoxyacetyl chloride. prepchem.com This demonstrates how a hydrazine moiety on a pre-formed pyridazine ring can be used to build more complex fused-ring systems like triazolo[4,3-b]pyridazines.

The general scheme for pyridazine formation via hydrazine cyclization is summarized below:

| Starting Materials | Reagents | Product Type | Reference |

| Maleic Anhydride | Hydrazine Hydrate | 3,6-Dihydroxypyridazine | Patent CN104478810A |

| 1,4-Dicarbonyl Compound | Hydrazine (H₂NNH₂) | 3,6-Disubstituted Pyridazine | General Knowledge |

| Trifluoroacetimidoyl Chlorides | Hydrazine Hydrate, Formyl Source | 3-Trifluoromethyl-1,2,4-triazoles | nih.gov |

| 2-Chloropyrazine | Hydrazine Hydrate | 2-Hydrazinopyrazine** | google.com |

| While this produces a triazole, it demonstrates the use of hydrazine hydrate in constructing trifluoromethylated heterocycles from relevant precursors. nih.gov | |||

| **This intermediate is subsequently used to build a fused triazolopyrazine ring, a strategy analogous to pyridazine synthesis. google.com |

The instability of certain reagents, such as trifluoromethylhydrazine, presents a significant challenge. acs.org Research into the synthesis of N-trifluoromethyl pyrazoles has shown that trifluoromethylhydrazine is a transient intermediate that must be trapped quickly by an electrophile to be effective. acs.org This insight is critical when designing hydrazine-based cyclizations for trifluoromethylated pyridazines.

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of pyridazine functionalization is key to developing new, highly selective synthetic methods. This involves identifying key reactive intermediates and understanding the factors that govern reaction outcomes.

Investigation of Reactive Intermediates in Pyridazine Functionalization

The functionalization of pyridazine and related N-heterocycles can proceed through various reactive intermediates depending on the reaction conditions and substrates.

Organometallic Intermediates : The use of organometallic reagents is a primary strategy for pyridazine functionalization. Directed metalation using magnesium amides like TMPMgCl·LiCl can generate specific pyridazinyl-magnesium species. nih.gov These intermediates are stabilized by adjacent groups, such as thioethers, and can then undergo reactions like cross-coupling to introduce new substituents with high regioselectivity. nih.govuni-muenchen.de The general catalytic cycle for a palladium-catalyzed cross-coupling involves the oxidative addition of an electrophile to a Pd(0) catalyst, followed by transmetalation with the organometallic pyridazine intermediate and subsequent reductive elimination to yield the product. uni-muenchen.de

Pyridinyl Radicals : Photochemical methods can generate pyridinyl radicals from pyridinium (B92312) ions via single-electron reduction. nih.gov These radical intermediates are highly reactive and can couple with other radicals, such as those derived from allylic C-H bonds, to form new C-C bonds. nih.gov This mechanism provides a pathway for functionalization with distinct positional selectivity compared to classical Minisci-type reactions.

Reductive Intermediates : The reductive dearomatization of pyridine-fused N-heteroarenes generates a variety of reactive intermediates, including imines, enamines, and radicals. acs.org The precise transformation of these species allows for the development of tandem reactions, leading to selectively functionalized products. acs.org This concept of activating the ring through reduction is a powerful strategy for accessing novel chemical space.

Stereochemical and Regiochemical Control in Syntheses

Achieving high levels of stereochemical and regiochemical control is paramount for the efficient synthesis of a specific isomer, such as this compound. For aromatic systems, regiochemical control is the most critical aspect.

Regiochemical Control: The substitution pattern of the pyridazine ring is often established through several key strategies:

Cyclization of Pre-functionalized Precursors : This is one of the most reliable methods for ensuring regioselectivity. For example, an inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and a substituted alkyne can produce a highly substituted pyridazine with defined regiochemistry. rsc.orgrsc.org The choice of substituents on both the tetrazine and the alkyne dictates the final substitution pattern on the pyridazine ring. rsc.org

Directed Metalation : As discussed previously, using directing groups can control the position of metalation (e.g., lithiation or magnesiation). A directing group, such as a thioether, can guide a strong base to deprotonate an adjacent position selectively. This generates a site-specific organometallic intermediate that can be trapped with an electrophile. nih.gov

Stepwise Functionalization of Dihalopyridazines : Commercially available 3,6-dihalopyridazines are common starting materials. capes.gov.br The two halogen atoms often have different reactivities, or their reactivity can be tuned by catalysts, allowing for sequential and regioselective substitution reactions. For example, one halogen can be selectively replaced via a nucleophilic aromatic substitution or a cross-coupling reaction, leaving the second halogen available for a subsequent, different transformation.

A study on new pyridazine-fluorine derivatives highlighted that the reactions involved were highly regioselective. nih.gov This control is essential, as the introduction of a trifluoromethyl group onto the pyridazine skeleton has been shown to significantly impact biological activity. nih.gov

Stereochemical Control: While the final product, this compound, is an achiral aromatic molecule, stereochemical considerations can be important during the synthesis of its precursors or in subsequent reactions. Some synthetic approaches to pyridazine derivatives have been noted to be chorospecific or choroselective (stereospecific or stereoselective), meaning the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov This is particularly relevant when the synthetic route involves the creation of chiral centers in intermediates that are later aromatized.

Chemical Transformations and Reactivity Studies of 3 Methoxy 6 Trifluoromethyl Pyridazine

Nucleophilic Aromatic Substitution on the Pyridazine (B1198779) Ring

The pyridazine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position of 3-Methoxy-6-(trifluoromethyl)pyridazine. Consequently, the methoxy (B1213986) group at the 3-position can serve as a leaving group in nucleophilic aromatic substitution (SNA) reactions.

Studies on related 3-alkoxypyridazine systems have shown that they readily react with various nucleophiles. For instance, the displacement of a methoxy group by amines is a common transformation. In a study on 3-methoxypyridine, various amines were used to displace the methoxy group, highlighting the feasibility of such reactions on electron-deficient heterocyclic systems. ntu.edu.sg The reaction of 6-chloropyridazin-3-amine with sodium methoxide (B1231860) also demonstrates the lability of a leaving group on the pyridazine ring to substitution by an alkoxide.

While specific data for this compound is not extensively documented in readily available literature, the general principles of SNAr on pyridazines suggest that it would react with a range of nucleophiles. The trifluoromethyl group's powerful inductive effect significantly acidifies the ring protons and polarizes the C-O bond of the methoxy group, making the carbon at the 3-position highly electrophilic.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Pyridazine Scaffolds

| Nucleophile | Substrate | Product | Conditions | Yield (%) | Reference |

| Piperidine | 3-Methoxypyridine | 3-(Piperidin-1-yl)pyridine | NaH, LiI, THF, 60 °C | 88 | ntu.edu.sg |

| Butylamine | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 6-(Butylamino)-3-bromoimidazo[1,2-b]pyridazine | CsF, BnNEt3Cl, DMSO, 100 °C | 94 | researchgate.net |

| Sodium Methoxide | 6-Chloropyridazin-3-amine | 6-Methoxypyridazin-3-amine | NaOMe, MeOH | - |

Note: This table presents data from related structures to illustrate the potential reactivity of this compound. Specific yields for the target compound may vary.

Electrophilic Aromatic Substitution Patterns

The pyridazine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS). ub.edulookchem.com The presence of two adjacent nitrogen atoms significantly deactivates the ring system by withdrawing electron density through inductive effects. This deactivation is further intensified by the potent electron-withdrawing trifluoromethyl group in this compound.

Generally, electrophilic attack on the pyridazine nucleus requires harsh reaction conditions and often results in low yields. ub.edu If a reaction does occur, it is anticipated to take place at the C-4 or C-5 position, which are the most electron-rich carbons in the pyridazine ring. However, the combined deactivating effects of the pyridazine nitrogens and the trifluoromethyl group make electrophilic substitution on this compound exceptionally challenging. No specific examples of successful electrophilic aromatic substitution reactions on this compound have been reported in the reviewed literature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the functionalization of heterocyclic compounds. For this compound to be utilized in such reactions, it would typically first need to be converted to a derivative with a suitable leaving group, such as a halide (e.g., chloro or bromo). The corresponding 3-chloro- or 3-bromo-6-(trifluoromethyl)pyridazine (B176094) would be an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. Research on related pyridazine systems demonstrates the feasibility of this approach. For instance, 3-amino-6-chloropyridazine (B20888) has been successfully coupled with various arylboronic acids under microwave-assisted conditions, yielding the corresponding 6-aryl-3-aminopyridazines in good yields. lookchem.com Similarly, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with different (hetero)aromatic boronic acids has been reported.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Related Pyridazine Scaffolds

| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane | 85 | lookchem.com |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/EtOH | - | |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine | Various | - | flinders.edu.au |

Note: This table illustrates the potential for cross-coupling reactions based on data from analogous compounds. Specific conditions and yields would need to be optimized for derivatives of this compound.

Derivatization via Functional Group Interconversion

The methoxy group of this compound represents a key site for functional group interconversion (FGI). One of the most common transformations for an aryl methyl ether is cleavage to the corresponding phenol. This can typically be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting pyridazinol can then serve as a precursor for a variety of other functional groups.

For instance, the hydroxyl group of the pyridazinol can be converted to a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This two-step sequence of demethylation followed by triflation provides an alternative route to activate the 3-position for reactions like Suzuki and Sonogashira couplings.

Furthermore, the methoxy group itself can be directly displaced by other nucleophiles, as discussed in the nucleophilic aromatic substitution section, leading to a variety of 3-substituted pyridazines.

Table 3: Potential Functional Group Interconversions

| Starting Functional Group | Reagents | Product Functional Group | Notes |

| Methoxy (-OCH₃) | HBr or BBr₃ | Hydroxyl (-OH) | Standard ether cleavage conditions. |

| Hydroxyl (-OH) | Triflic anhydride (B1165640) (Tf₂O), pyridine (B92270) | Triflate (-OTf) | Creates a highly reactive leaving group for cross-coupling. |

| Methoxy (-OCH₃) | Various nucleophiles (e.g., RNH₂, RS⁻) | Amines (-NHR), Thioethers (-SR) | Nucleophilic aromatic substitution. |

Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

1H, 13C, and 19F NMR Data Interpretation

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Methoxy-6-(trifluoromethyl)pyridazine, are not available in the public domain. Such data would be essential for confirming the precise location of the methoxy (B1213986) and trifluoromethyl groups on the pyridazine (B1198779) ring and for characterizing the electronic environment of the hydrogen, carbon, and fluorine atoms.

Two-Dimensional NMR Experiments for Connectivity and Proximity

Information regarding two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), is not documented. These advanced techniques are instrumental in establishing the connectivity between protons and carbons, providing definitive structural assignments.

Vibrational Spectroscopy for Molecular Dynamics and Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

A published FT-IR spectrum with assigned characteristic absorption bands for the vibrational modes of this compound could not be located. This includes the expected stretching and bending vibrations for the C-O, C-F, C=N, and aromatic C-H bonds.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectroscopic data is available. This technique would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Experimental mass spectrometry data, which would confirm the molecular weight of this compound and reveal its characteristic fragmentation patterns upon ionization, is not present in the surveyed resources. This information is critical for confirming the molecular formula and gaining insights into the compound's structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a critical tool for the confirmation of a compound's elemental composition by providing its exact mass with high accuracy and precision. For this compound, with a chemical formula of C₆H₅F₃N₂O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Theoretical Exact Mass Calculation: The exact mass is calculated using the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Fluorine (¹⁹F): 18.998403 Da

Nitrogen (¹⁴N): 14.003074 Da

Oxygen (¹⁶O): 15.994915 Da

Based on these values, the theoretical monoisotopic mass of the neutral molecule [M] is 178.0354 Da .

In a typical HRMS experiment, the compound is ionized, commonly forming a protonated molecule [M+H]⁺. The expected exact mass for this ion would be 179.0432 Da . The high resolution of the mass spectrometer allows for the differentiation of this mass from other potential elemental compositions, thereby confirming the chemical formula of the analyte.

Interactive Data Table: Theoretical Isotopic Mass of this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M] | C₆H₅F₃N₂O | 178.0354 |

| [M+H]⁺ | C₆H₆F₃N₂O⁺ | 179.0432 |

| [M+Na]⁺ | C₆H₅F₃N₂ONa⁺ | 201.0253 |

| [M+K]⁺ | C₆H₅F₃N₂OK⁺ | 216.9992 |

This precise mass measurement is a cornerstone in the characterization of this compound, providing a high degree of confidence in its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for determining the purity of a sample of this compound and for studying its behavior in complex mixtures.

In a typical LC-MS analysis, a solution of the compound is injected into an LC system. The compound travels through a column packed with a stationary phase, and its interaction with this phase leads to its separation from impurities. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions.

Upon elution from the LC column, the analyte enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. This provides molecular weight information, confirming the identity of the peak corresponding to this compound. The combination of retention time and mass spectral data provides a high level of specificity for the analyte.

LC-MS is also instrumental in stability studies, allowing for the detection and identification of potential degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, the stability of this compound under various conditions can be assessed.

X-ray Crystallography for Definitive Solid-State Structure

While spectroscopic methods provide valuable information about connectivity and molecular formula, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of this compound is required.

The process involves irradiating the crystal with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and torsional angles.

This technique would provide unambiguous proof of the connectivity of the methoxy and trifluoromethyl groups to the pyridazine ring. Furthermore, it would reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Emerging Analytical Methodologies for Fluorinated Organic Compounds

The analysis of fluorinated organic compounds like this compound can present unique challenges. The strong electronegativity of fluorine can influence the chemical and physical properties of the molecule, sometimes requiring specialized analytical approaches.

One area of emerging interest is the use of fluorine-specific detection methods in chromatography. While not yet mainstream, techniques that can selectively detect fluorine-containing compounds in complex matrices are under development. These methods could offer enhanced sensitivity and selectivity for analyzing biological or environmental samples for the presence of fluorinated compounds.

Another developing area is the application of advanced NMR techniques . While standard ¹H and ¹³C NMR are routine, specialized pulse sequences and multi-dimensional NMR experiments can provide deeper insights into the structure and dynamics of fluorinated molecules. For instance, ¹⁹F NMR is a powerful tool for directly probing the fluorine environments within the molecule. Advanced techniques like ¹H-¹⁹F and ¹³C-¹⁹F correlation spectroscopy can provide detailed information about the spatial relationships between the fluorine atoms and the rest of the molecule.

Furthermore, computational chemistry is increasingly being used in conjunction with experimental data to refine structural assignments and predict spectroscopic properties. By calculating theoretical NMR chemical shifts or vibrational frequencies, for example, a higher level of confidence in the experimental data can be achieved.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 6 Trifluoromethyl Pyridazine

Density Functional Theory (DFT) Applications in Molecular Modeling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 3-Methoxy-6-(trifluoromethyl)pyridazine, DFT methods are employed to model its electronic structure and predict a variety of chemical properties. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, the pyridazine (B1198779) ring is planar, and the key conformational variables are the orientation of the methoxy (B1213986) and trifluoromethyl groups relative to the ring.

The methoxy group (-OCH3) can rotate around the C-O bond. Computational analysis reveals the most stable conformation, which is typically with the methyl group lying in the plane of the pyridazine ring to maximize conjugation or minimize steric hindrance. The trifluoromethyl group (-CF3) also has rotational freedom around the C-C bond. The staggered conformation of the fluorine atoms relative to the pyridazine ring is generally the most energetically favorable.

| Parameter | Optimized Value |

| C-N Bond Lengths (pyridazine ring) | ~1.33-1.34 Å |

| C-C Bond Lengths (pyridazine ring) | ~1.39-1.40 Å |

| C-O Bond Length (methoxy) | ~1.36 Å |

| O-CH3 Bond Length (methoxy) | ~1.43 Å |

| C-C Bond Length (trifluoromethyl) | ~1.49 Å |

| C-F Bond Lengths (trifluoromethyl) | ~1.34 Å |

| Dihedral Angle (C-C-O-C) | ~0° or 180° |

Note: These values are typical and can vary slightly depending on the level of theory and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation of the computed structure.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within DFT. The chemical shifts are reported relative to a standard, typically Tetramethylsilane (TMS). These predictions help in the assignment of experimental NMR spectra. For this compound, the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group significantly influence the chemical shifts of the ring protons and carbons.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be computed. These calculations predict the energies of the vibrational modes of the molecule. The characteristic vibrational frequencies for the C-F stretching in the trifluoromethyl group, the C-O stretching of the methoxy group, and the various ring vibrations can be identified. A scaling factor is often applied to the calculated frequencies to better match experimental data.

| Spectroscopic Parameter | Predicted Range | Key Influencing Groups |

| ¹H NMR (ring protons) | 7.0 - 8.0 ppm | Methoxy (shielding), Trifluoromethyl (deshielding) |

| ¹³C NMR (ring carbons) | 110 - 165 ppm | Methoxy (shielding), Trifluoromethyl (deshielding) |

| IR (C-F stretch) | 1100 - 1350 cm⁻¹ | Trifluoromethyl |

| IR (C-O stretch) | 1000 - 1250 cm⁻¹ | Methoxy |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the reactivity of a molecule. researchgate.netresearchgate.netlibretexts.org The MEP surface illustrates the distribution of charge, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netlibretexts.orgyoutube.com For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These regions are typically found around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, indicating their susceptibility to electrophilic attack. The nitrogen atoms, with their lone pairs of electrons, are the most basic centers. wikipedia.org

Positive Potential (Blue): These areas are located around the hydrogen atoms and, significantly, the carbon atom of the trifluoromethyl group due to the strong electron-withdrawing effect of the fluorine atoms. This suggests these sites are prone to nucleophilic attack.

The MEP map provides a qualitative prediction of how the molecule will interact with other reagents.

Quantum Chemical Descriptors for Electronic Properties and Reactivity

Beyond DFT, other quantum chemical concepts provide deeper insights into the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energies and distributions of these orbitals are crucial for understanding chemical reactivity. youtube.comresearchgate.netresearchgate.net

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely to be localized on the electron-rich pyridazine ring and the methoxy group. Its energy level indicates the ionization potential of the molecule.

LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is expected to be concentrated on the electron-deficient parts of the molecule, particularly the carbon atom of the trifluoromethyl group and the pyridazine ring carbons attached to it. Its energy level relates to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability and reactivity of the molecule. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies that the molecule is more reactive and easily excitable. For this compound, the presence of both electron-donating and electron-withdrawing groups would modulate this gap.

| Orbital | Energy (Typical Range) | Localization |

| HOMO | -7 to -9 eV | Pyridazine ring, Methoxy group |

| LUMO | -1 to -3 eV | Pyridazine ring, Trifluoromethyl group |

| HOMO-LUMO Gap | 4 to 8 eV | - |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netwikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. For this compound, NBO analysis can reveal:

Hyperconjugative Interactions: The analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridazine ring (n → π* interactions). It can also show interactions between the σ bonds of the methyl group and the ring (σ → π*).

Intramolecular Charge Transfer: NBO analysis can elucidate the charge transfer occurring from the electron-donating methoxy group to the electron-withdrawing trifluoromethyl group through the pyridazine ring.

Hybridization: The hybridization of the atomic orbitals involved in bonding can be determined, providing further insight into the molecular geometry and bond strengths.

These analyses offer a quantitative measure of the electronic effects that govern the structure and reactivity of this compound.

Reaction Mechanism Simulation and Transition State Analysis

Currently, there are no specific published simulations of reaction mechanisms or detailed transition state analyses for this compound. However, general mechanistic studies on pyridazine systems offer some insights. For instance, research on the reactions of pyridazines and their N-oxides with nucleophiles has been a subject of investigation. These studies often explore substitution reactions and the potential for ring-opening mechanisms.

Theoretical studies on electrophilic substitution in azines, including pyridazine, have utilized Density Functional Theory (DFT) to explain their reactivity. Such studies indicate that the low reactivity of the pyridazine ring towards electrophiles is due to the nature of its highest occupied molecular orbital (HOMO). It is plausible that similar computational approaches could be employed to predict the reactivity and potential reaction pathways of this compound. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methoxy group would be expected to significantly influence the electron distribution and, consequently, the transition states of its reactions.

In Silico Approaches to Structure-Activity Relationship (SAR) Profiling

While a specific in silico SAR profile for this compound has not been detailed in the literature, computational approaches are widely used to establish SAR for various classes of pyridazine derivatives. These studies often involve molecular docking and Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel compounds.

For example, in silico screening and molecular docking have been successfully applied to identify potential pyridazine-based inhibitors for various biological targets. These studies typically involve creating a library of virtual compounds and using computational methods to predict their binding affinity and interaction with a specific protein. The insights gained from such models help in the rational design of more potent and selective analogs. Although not directly applied to this compound, these methodologies represent the current state-of-the-art for in silico SAR profiling within the pyridazine chemical space.

Exploratory Research Applications of 3 Methoxy 6 Trifluoromethyl Pyridazine and Analogous Pyridazines

Pioneering Research in Agrochemical Innovation

The structural features of trifluoromethyl-substituted pyridazines make them promising candidates for the development of novel agrochemicals. Researchers have explored their potential as herbicides, insecticides, fungicides, and plant growth regulators.

Herbicidal Compound Development and Mode of Action

Derivatives of 4-(3-trifluoromethylphenyl)pyridazine have been identified as a significant class of compounds with bleaching and herbicidal activities. nih.govnih.gov The primary mode of action for many of these herbicides is the inhibition of the phytoene (B131915) desaturase (PDS) enzyme. sciengine.comacs.org PDS is a critical enzyme in the carotenoid biosynthesis pathway, which protects chlorophyll (B73375) from photo-oxidation. sciengine.com Inhibition of this enzyme leads to the accumulation of phytoene, resulting in a characteristic bleaching effect on susceptible plants. sciengine.comacs.org

Research has shown that the presence of a 3-trifluoromethylphenyl group is a common feature in many potent PDS inhibitors. sciengine.com Structure-activity relationship (SAR) studies have been crucial in optimizing the herbicidal potency of these pyridazine (B1198779) derivatives. For instance, it was found that introducing a substituted phenoxy group at the 3-position of the pyridazine ring, particularly with an electron-withdrawing group at the para-position of the benzene (B151609) ring, is essential for high herbicidal activity. nih.gov Some of these synthesized compounds demonstrated excellent herbicidal efficacy, even at low application rates of 7.5 g/ha. nih.gov

In one study, a series of novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives were synthesized and tested. Several compounds exhibited over 80% chlorophyll inhibition in Spirodela polyrrhiza at a concentration of 10 μg/mL and showed pre-emergence herbicidal activity against Digitaria adscendens. sciengine.com Another study focused on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, with some analogs completely inhibiting chlorophyll at 1 µg/mL and showing herbicidal activities comparable to or higher than the commercial herbicide diflufenican (B1670562) against broadleaf weeds. nih.gov

More recent research employed a scaffold-hopping strategy, using diflufenican as a lead compound, to design new pyridazine derivatives targeting PDS. acs.org The compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) showed a 100% inhibition rate against both roots and stems of Echinochloa crus-galli and Portulaca oleracea at 100 μg/mL in pre-emergence tests, outperforming diflufenican. acs.org This compound also demonstrated potent post-emergence activity against broadleaf weeds, highlighting that the 6-chloro substitution on the pyridazine ring is a key group for this activity. acs.org

Table 1: Herbicidal Activity of Selected Pyridazine Derivatives

| Compound Class | Key Structural Feature | Target Weed/Test | Observed Efficacy | Reference |

|---|---|---|---|---|

| 4-(3-Trifluoromethylphenyl)-2H-pyridazin-3-one derivatives | N-substituted pyridazinone | Spirodela polyrrhiza | >80% chlorophyll inhibition at 10 μg/mL | sciengine.com |

| 3-N-Substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | N-substituted amino group at position 3 | Dicotyledonous plants | Equal or higher activity than diflufenican at 75 g/ha | nih.gov |

| 3-(Substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Substituted phenoxy group at position 3 | Greenhouse tests | Excellent activity at 7.5 g ha-1 | nih.gov |

| 6-Chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | 6-Cl on pyridazine ring | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 μg/mL (pre-emergence) | acs.org |

Insecticidal Agents: Design and Efficacy Studies

The trifluoromethylpyridine and pyridazine scaffolds are integral to the discovery of new insecticides. acs.orgnih.gov Research in this area focuses on designing molecules that can effectively control a range of agricultural pests.

A series of novel trifluoromethyl pyridine (B92270) derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were designed and synthesized. nih.govresearchgate.net Bioassays revealed that these compounds exhibited significant insecticidal activity against pests such as the armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.govresearchgate.net Many of the synthesized compounds achieved 100% mortality at a concentration of 500 mg L⁻¹ and over 80% at 250 mg L⁻¹. nih.govresearchgate.net Notably, compounds designated E18 and E27 showed LC50 values of 38.5 and 30.8 mg L⁻¹ against Mythimna separata, which is comparable to the commercial insecticide avermectin. researchgate.net

Structure-activity relationship studies indicated that modifications to the pyridine and pyridazine rings often led to a decrease in insecticidal potency against aphids. nih.gov However, replacing the amide moiety in certain pyridazine compounds with hydrazines, hydrazones, or hydrazides was well-tolerated, with derivatives having small aliphatic substituents showing particular potency against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov

In another study, thirty new diamide (B1670390) compounds were synthesized by combining pyrazolyl and polyfluoro-substituted phenyl groups, using pyflubumide (B1473361) as a lead. nih.gov These compounds, containing a para-hexa/heptafluoroisopropylphenyl group, demonstrated not only fungicidal but also insecticidal and acaricidal activities. nih.gov Several of these compounds showed good activity against Aphis craccivora and Plutella xylostella at a concentration of 200 μg/mL. nih.gov

Table 2: Insecticidal Efficacy of Selected Pyridazine and Pyridine Derivatives

| Compound Class | Target Pest | Efficacy | Reference |

|---|---|---|---|

| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole | Mythimna separata | LC50 values as low as 30.8 mg L⁻¹ | researchgate.net |

| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole | Plutella xylostella | 100% activity at 250 mg L⁻¹ for several compounds | researchgate.net |

| [6-(3-pyridyl)pyridazin-3-yl]amides and hydrazide analogues | Myzus persicae, Aphis gossypii | Potency improved >10-fold with modifications | nih.gov |

| Diamides with pyrazolyl and polyfluoro-substituted phenyl groups | Plutella xylostella | Mortality rates of 70-76.7% at 200 μg/mL | nih.gov |

Fungicidal Applications and Biological Efficacy

The pyridazine heterocycle is a key structural element in a number of compounds developed for their fungicidal properties. tandfonline.comgoogle.com Research has explored various derivatives to identify potent agents against a range of plant pathogenic fungi.

Novel pyridazin-3(2H)-one derivatives were synthesized and evaluated for their antifungal activity against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com Certain derivatives, such as β-aroylpropionic acid, a thiosemicarbazone derivative, and an N-cyanoacetyl dihydropyridazinone derivative, showed promising results, warranting further investigation. tandfonline.com

In another approach, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives containing a thioether moiety were designed. nih.gov Many of these compounds exhibited significant antifungal activity against various strains of Botrytis cinerea, the fungus responsible for gray mold disease. For instance, against cucumber Botrytis cinerea, several compounds showed inhibition rates between 71% and 80%. nih.gov

Furthermore, hybrid compounds incorporating a pyrimido[4,5-d]pyridazinone core with N-acylhydrazones were synthesized and tested against Paracoccidioides brasiliensis and Candida species. nih.gov Several of these hybrids showed significant inhibitory activity against P. brasiliensis, with one compound proving to be particularly promising with a potent fungicidal profile. nih.gov The introduction of a para-hexa/heptafluoroisopropylphenyl group into certain N-phenyl amide compounds was also found to be a key fragment for imparting significant fungicidal activity. nih.gov

Table 3: Antifungal Activity of Selected Pyridazine and Analogous Derivatives

| Compound Class | Target Fungi | Key Finding | Reference |

|---|---|---|---|

| Pyridazin-3(2H)-one derivatives | Fusarium solani, Alternaria solani | Specific derivatives showed spectacular results. | tandfonline.com |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea | Inhibition rates up to 82.68% were observed. | nih.gov |

| Pyrimido[4,5-d]pyridazinone-N-acylhydrazones | Paracoccidioides brasiliensis | Potent fungicidal profile with MFC of 0.5 µg mL⁻¹. | nih.gov |

| N-(Substituted pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Gibberella zeae | Moderate activity with >50% inhibition. | consensus.app |

Plant Growth Regulation Studies

Beyond pest and weed control, pyridazine derivatives have also been investigated for their potential to regulate plant growth. Some of these compounds have shown effects similar to natural phytohormones. periodicodimineralogia.it

Studies on wheat germination revealed that the biological effect of new pyridazine derivatives varied significantly depending on the compound's structure and concentration. sciencejournal.reresearchgate.net While some fluorine-containing pyridazine derivatives proved to be toxic, others exhibited a slight stimulatory effect on the germination process. sciencejournal.reresearchgate.net These compounds were found to influence germination percentage, shoot and root length, and fresh weight. sciencejournal.reresearchgate.net

Certain pyridine derivatives have been shown to promote growth in crops like rice, wheat, and soybeans by increasing chlorophyll content and stability. google.com This can lead to accelerated growth, earlier harvests, and improved crop quality. google.com Similarly, pyrimidine (B1678525) and pyridine derivatives like Methyur, Kamethur, and Ivin have been studied for their regulatory effects on the growth and photosynthesis of pea microgreens, where they exhibited both auxin-like and cytokinin-like effects. scidoc.org

Advanced Investigations in Medicinal Chemistry

The structural versatility of the pyridazine core has made it a valuable template in medicinal chemistry for the design and synthesis of novel therapeutic agents. researchgate.nettandfonline.com

Design and Synthesis of Novel Biologically Active Agents

The pyridazine ring is found in numerous compounds with a wide array of biological activities, including potential anticancer, antihypertensive, and antimicrobial properties. sciencejournal.reresearchgate.net The synthesis of highly functionalized 4-trifluoromethyl pyridazines has been achieved through methods like the base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester, avoiding the need for heavy metal catalysts. rsc.org

In the realm of oncology, researchers have designed and synthesized novel triazolo-pyridazine and triazolo-pyrimidine derivatives as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.govacs.org One promising compound, 12e, demonstrated significant cytotoxicity against several cancer cell lines (A549, MCF-7, and HeLa) and potent inhibitory activity against the c-Met kinase. nih.gov Molecular docking studies suggest that the triazolo-pyridazine core structure is beneficial for activity, enhancing the molecule's ability to bind within the kinase domain. nih.govacs.org

Furthermore, the synthesis of pyrrolopyridazine derivatives has yielded highly fluorescent compounds, whose optical and electrochemical properties can be fine-tuned through chemical substitution. acs.org This opens up possibilities for their use as biological probes or in other diagnostic applications. The broad biological potential of pyridazine derivatives continues to make them an attractive target for synthetic and medicinal chemists. periodicodimineralogia.itsciencejournal.reresearchgate.net

Pyridazine Scaffolds as Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a molecule with another that has similar physical and chemical properties, is a cornerstone of modern drug design aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic profiles. ipinnovative.com The pyridazine nucleus is frequently employed as a bioisosteric replacement for other aromatic rings, such as phenyl or pyridine, to modulate a compound's properties. mdpi.comcambridgemedchemconsulting.com

The introduction of a pyridazine ring can significantly alter a molecule's characteristics. For instance, replacing a phenyl ring with a pyridazine can decrease the logarithm of the partition coefficient (LogP) by two units, thereby increasing water solubility. cambridgemedchemconsulting.com This modification is crucial for improving the drug-like properties of a lead compound. Furthermore, the substitution of a pyridine-N-oxide with a 2-difluoromethylpyridine, a related heterocyclic structure, has been shown to enhance the biological activity of quorum sensing inhibitors. rsc.org

In the context of anticancer drug design, scaffold hopping, a computational technique, has been used to replace a pyrazole (B372694) ring with a pyridazine ring in the design of novel JNK1 inhibitors. acs.orgnih.gov This strategy, combined with the bioisosteric replacement of an amide linker with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties, led to the development of potent anticancer agents. acs.orgnih.gov The trifluoromethyl group, a nonclassical bioisostere, is also of significant interest. The synthesis of trifluoromethyl-pyrrolo-pyridazine derivatives has been explored for their potential biological activities. mdpi.comresearchgate.net

Mechanistic Insights into Receptor Modulation (e.g., mGluR Interactions)

Pyridazine derivatives have been investigated for their ability to modulate various receptors, with a notable focus on metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are involved in modulating synaptic transmission and neuronal excitability and are therapeutic targets for a range of neurological and psychiatric disorders. rsc.orgnih.gov

The design of selective agonists for mGluR2 has been a significant area of research. One approach involves inducing conformational rigidity in the carbon skeleton of glutamate analogues to achieve selectivity for mGluR2 over other mGluR subtypes. rsc.org This has led to compounds with a significant increase in selectivity. rsc.org Furthermore, positive allosteric modulators (PAMs) of the mGlu2 receptor are being developed as potential treatments for conditions like epilepsy and schizophrenia. acs.org Research into imidazopyrazinone derivatives has yielded potent and selective mGlu2 PAMs. acs.org

In the realm of mGluR5 modulation, slight structural modifications to a 5-(phenylethynyl)pyrimidine (B1621677) lead compound have been shown to switch its pharmacological activity from a partial antagonist to either a full negative allosteric modulator or a positive allosteric modulator. acs.org This highlights the subtle structure-activity relationships that govern receptor modulation by pyridazine-related scaffolds. The interaction of pyridazine derivatives with other receptors, such as their potential as amebacidal agents, has also been a subject of study. acs.org

Targeted Approaches in Disease Research (e.g., Anticancer Modulators, Enzyme Inhibition)

The pyridazine scaffold is a cornerstone in the development of targeted therapies for various diseases, particularly cancer. nih.govnih.gov Several pyridazine-containing compounds have entered clinical trials as anticancer agents, demonstrating the therapeutic potential of this heterocyclic system. nih.gov

Anticancer Modulators:

Pyridazine derivatives have been designed as inhibitors of various protein kinases, which are crucial in tumor biology. nih.govresearchgate.net For instance, novel 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated as inhibitors of the JNK1 pathway, showing promising in vitro and in vivo anticancer activity. acs.orgnih.gov Other research has focused on developing 3,6-disubstituted pyridazines as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govresearchgate.net The anti-proliferative activity of these compounds has been demonstrated against various cancer cell lines, including breast and ovarian cancer. nih.gov

Furthermore, pyridazine derivatives have been investigated for their ability to target other cancer-related pathways. For example, certain pyridazine-containing compounds have shown cytotoxic activity against colon and breast cancer cell lines, potentially through the inhibition of VEGFR kinase. researchgate.net The hybridization of the pyridazine ring with other pharmacophoric groups has been a successful strategy in designing potent anticancer agents. acs.org

Enzyme Inhibition:

Beyond cancer, pyridazine derivatives have been explored as inhibitors of other enzymes. New pyridazinone and pyridazinthione derivatives have been synthesized and shown to be highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Some of these compounds exhibited greater potency than the well-known COX-2 inhibitor, celecoxib. nih.gov

The inhibitory activity of pyridazine derivatives against various enzymes makes them attractive candidates for further drug development across a spectrum of therapeutic areas.

Novel Contributions to Materials Science and Functional Materials

The unique electronic and structural properties of the pyridazine core have led to its increasing application in materials science, particularly in the development of organic optoelectronic materials and advanced functional materials. rsc.org

Opto-electronic Properties and Fluorescent Applications

Pyridazine-based compounds have garnered significant attention for their optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other luminescent materials. rsc.org

The introduction of a pyridazine ring into a molecular structure can influence its photophysical properties. For example, a series of pyrrolopyridazine derivatives have been synthesized and shown to be efficient deep-blue organic luminophors for electroluminescent devices, with some exhibiting relative luminescence quantum yields as high as 84%. rsc.orgrsc.org The inherent fluorescence of some pyridazine derivatives has also been explored for analytical applications, such as the development of a sensitive and specific test for the drug phenelzine. rsc.org

The electron-deficient nature of the pyridazine ring can be harnessed to create materials with specific electronic characteristics. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been studied for their optoelectronic properties, with the nitrogen atoms in the pyrazine (B50134) ring localizing the highest occupied molecular orbital (HOMO) on the central ring's carbon atoms. researchgate.net This leads to enhanced electron-transporting properties, which can improve the efficiency of OLEDs when these compounds are used as dopants. researchgate.net Furthermore, the acid-induced multicolor fluorescence of certain pyridazine derivatives has been reported, suggesting their potential use as sensors. acs.org

Integration into Polymer Systems and Advanced Materials

The versatility of the pyridazine scaffold allows for its incorporation into various polymer systems and advanced materials. Pyridazine-based polymers are among the different molecular species being explored for their potential in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). rsc.org

The ability to functionalize the pyridazine ring enables the tuning of its properties and its integration into larger molecular architectures. This structural modifiability is a key advantage in the design of new materials with tailored functionalities. rsc.org The development of pyridazine-cored materials is an active area of research, with ongoing efforts to understand the relationship between their structural traits and device performance. rsc.org

Corrosion Inhibition Studies

Recent studies have highlighted the potential of pyridazine derivatives as effective and environmentally friendly corrosion inhibitors for mild steel in acidic environments. tandfonline.comtandfonline.com The presence of nitrogen atoms and π-electrons in the pyridazine ring allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits corrosion. electrochemsci.org

Electrochemical analyses of newly synthesized pyridazine-based compounds have revealed high inhibition efficiencies, with some reaching up to 96%. tandfonline.comtandfonline.com Computational studies, including density functional theory (DFT), have provided insights into the electronic properties that govern their inhibition efficiency, suggesting a predominantly chemisorptive interaction with the metal surface. tandfonline.comgsconlinepress.com Surface characterization techniques have confirmed the formation of a protective inhibitor layer that minimizes metal dissolution. tandfonline.com

The investigation of pyridazine compounds as corrosion inhibitors is a promising area of research, offering a sustainable alternative to conventional, often toxic, inhibitors. tandfonline.comtandfonline.com

Perspectives and Future Directions in 3 Methoxy 6 Trifluoromethyl Pyridazine Research

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. rasayanjournal.co.in The future of producing 3-Methoxy-6-(trifluoromethyl)pyridazine and its analogues hinges on the adoption of green and sustainable chemistry principles. These approaches aim to reduce environmental impact, improve efficiency, and lower costs. rasayanjournal.co.inacs.org

Several green synthetic strategies are being explored for heterocyclic compounds, which can be adapted for fluorinated pyridazines:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields. acs.orgnih.gov For pyridazine synthesis, microwave irradiation has proven to be more efficient than conventional heating methods. nih.gov

Ionic Liquids as Green Solvents: Ionic liquids are non-volatile and can act as both solvents and catalysts, replacing hazardous volatile organic compounds. sioc-journal.cn Their use in the synthesis of pyridazine derivatives has been shown to shorten reaction times and increase yields, with the added benefit of being recyclable for multiple runs. sioc-journal.cn

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product, which enhances efficiency and reduces waste. rasayanjournal.co.in This one-pot approach is a cornerstone of green chemistry and has been successfully used for synthesizing various pyridine (B92270) and pyrimidine (B1678525) derivatives. rasayanjournal.co.innih.gov

Solvent-Free and Mechanical Methods: Techniques like ball milling, which involve mechanical force to initiate reactions, can proceed without the need for solvents, leading to cleaner reactions and simpler product purification. rasayanjournal.co.in

| Green Synthetic Method | Key Advantages for Pyridazine Synthesis | Relevant Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. acs.orgnih.gov | Demonstrated excellent yields (82-94%) and short reaction times (2-7 minutes) for pyridine derivatives. acs.org |

| Ionic Liquids | Replaces volatile organic solvents, acts as a catalyst, recyclable. sioc-journal.cn | Reduced reaction time from 13 days to 6 hours and increased yields for pyridazine derivatives. sioc-journal.cn |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in | Fulfills key objectives of environmental protection and financial gain in pyrimidine synthesis. rasayanjournal.co.in |

| Solvent-Free Methods | Eliminates solvent waste, often leads to purer products, simplified workup. rasayanjournal.co.in | Offers clean reactions and good product yields in a short time. rasayanjournal.co.in |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and material design by accelerating the identification and optimization of new chemical entities. mdpi.com For this compound, these computational tools offer a pathway to rapidly design novel derivatives with enhanced properties.

Predictive Modeling: ML models, particularly those based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), can predict the biological activity or physical properties of new derivatives before they are synthesized. researchgate.netyoutube.com For instance, ML has been used to forecast the corrosion inhibition efficiency of pyridazine compounds. researchgate.net

De Novo Design: AI algorithms can generate entirely new molecular structures based on the this compound scaffold, optimized for specific biological targets or material characteristics. This approach can explore a vast chemical space more efficiently than traditional methods. nih.gov

Optimizing Pharmacokinetics and Safety: AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with better drug-like profiles early in the design phase. nih.gov This reduces the likelihood of late-stage failures in drug development.

Accelerating Materials Discovery: In materials science, AI can screen virtual libraries of fluorinated pyridazine-based structures to identify candidates for applications such as organic electronics or energetic materials. specialchem.com This data-driven approach can fast-track the development of materials with desired functionalities. specialchem.com

| AI/ML Application | Impact on this compound Research | Example from Related Research |

| Predictive QSAR/QSPR Models | Forecasts biological activity and physical properties, guiding synthetic efforts. researchgate.netyoutube.com | ML models predicted corrosion inhibition efficiency for pyridazine derivatives with high accuracy. researchgate.net |

| De Novo Compound Design | Generates novel derivatives with optimized interactions with biological targets. nih.gov | 13 novel pyridazine derivatives were designed as potential agents for Alzheimer's disease using a computational approach. nih.gov |

| ADMET Prediction | Filters out compounds with poor pharmacokinetic or toxicity profiles early on. nih.gov | Designed pyridazine derivatives showed promising oral absorption (96%) and no significant predicted toxicity. nih.gov |

| Materials Discovery | Identifies potential candidates for advanced materials by predicting properties. specialchem.com | AI software has been developed to automate the creation of polymer libraries to train ML models for identifying desirable properties. specialchem.com |

Exploration of Undiscovered Biological Pathways and Targets

The pyridazine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. nih.govresearchgate.net The unique electronic properties of this compound suggest it could be used to probe novel biological pathways and develop inhibitors for previously "undruggable" targets.

Future research could focus on:

Targeting Novel Kinases: While pyridazines are known kinase inhibitors, many kinases remain unexplored as therapeutic targets. nih.govacs.org The this compound scaffold could be elaborated to create selective inhibitors for kinases implicated in rare diseases or cancers with limited treatment options.

Probing Allosteric Sites: The distinct structure of this compound may allow it to bind to allosteric sites on proteins, offering a way to modulate protein function without competing with the natural substrate. This is a promising strategy for targets that have proven difficult to inhibit at the active site.

Interrupting Protein-Protein Interactions: The pyridazine ring's ability to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for designing molecules that disrupt protein-protein interactions, which are critical in many disease pathways. nih.gov

Fluorine-Specific Interactions: The trifluoromethyl group can engage in unique interactions with biological targets, such as orthogonal multipolar interactions, which can enhance binding affinity and selectivity. Exploring targets where these interactions are favorable could lead to highly potent and specific drugs.

| Research Direction | Rationale for this compound | Potential Therapeutic Areas |

| Novel Kinase Inhibition | Pyridazine is a known kinase-binding scaffold; fluorination can enhance selectivity and potency. nih.govacs.org | Oncology, Inflammatory Diseases |